5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is and it has a molecular weight of approximately 283.38 g/mol. This compound is classified as a bicyclic amine and contains a sulfonyl group, which enhances its reactivity and biological properties.
The synthesis of 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves several steps:
These synthetic methods are crucial for obtaining the compound in sufficient yield and purity for further studies.
The molecular structure of 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane can be described as follows:
InChI=1S/C14H19N1O2S1/c15-14(16)11-6-4-3-5-10(11)12(17)18(19)20/h3-6H,7-9H2,1-2H3
This data highlights the complexity and functional groups present in the compound.
The compound undergoes various chemical reactions typical of bicyclic amines and sulfonyl compounds:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane primarily involves:
These properties are critical for practical applications in laboratory settings and potential pharmaceutical formulations.
5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific uses:
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 74340-06-0